molecular formula C6H7Cl3O B037952 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride CAS No. 113941-77-8

2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride

Cat. No. B037952
CAS RN: 113941-77-8
M. Wt: 201.5 g/mol
InChI Key: NSINGSLSVZPNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride (DEEC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEEC is a colorless liquid that is used as a reagent in organic synthesis.

Mechanism of Action

2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride acts as a carbonylating agent in organic synthesis. It reacts with various nucleophiles such as amines, alcohols, and thiols to form carbamates, esters, and thioesters, respectively. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound can cause skin irritation and respiratory tract irritation upon exposure.

Advantages and Limitations for Lab Experiments

2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is a versatile reagent that can be used in various organic synthesis reactions. It is relatively easy to handle and store. However, this compound is a highly reactive compound and requires careful handling. It is also toxic and can cause skin and respiratory tract irritation upon exposure.

Future Directions

There are several future directions for 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride research. One area of interest is the development of new synthetic methods using this compound as a reagent. This compound can also be used as a starting material for the synthesis of new compounds with potential applications in various fields such as medicine and agriculture. Additionally, more research is needed to understand the biochemical and physiological effects of this compound and to develop safer handling procedures for this compound.
In conclusion, this compound is a versatile reagent that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using a simple method and has been used in the synthesis of various compounds. However, this compound is a highly reactive and toxic compound that requires careful handling. Further research is needed to explore the potential applications of this compound and to develop safer handling procedures for this compound.

Synthesis Methods

2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride can be synthesized by reacting 1,1-Dichloro-1-ethylethene with cyclopropanecarbonyl chloride in the presence of a catalyst such as aluminum chloride. The reaction yields this compound as a colorless liquid with a boiling point of 92-94°C.

Scientific Research Applications

2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride has been widely used in scientific research as a reagent for organic synthesis. It has been used in the synthesis of various compounds such as amino acids, peptides, and steroids. This compound is also used as a reagent for the preparation of chiral compounds.

properties

CAS RN

113941-77-8

Molecular Formula

C6H7Cl3O

Molecular Weight

201.5 g/mol

IUPAC Name

2,2-dichloro-1-ethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C6H7Cl3O/c1-2-5(4(7)10)3-6(5,8)9/h2-3H2,1H3

InChI Key

NSINGSLSVZPNKM-UHFFFAOYSA-N

SMILES

CCC1(CC1(Cl)Cl)C(=O)Cl

Canonical SMILES

CCC1(CC1(Cl)Cl)C(=O)Cl

synonyms

Cyclopropanecarbonyl chloride, 2,2-dichloro-1-ethyl- (9CI)

Origin of Product

United States

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